BenchChemオンラインストアへようこそ!

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol

Regioisomer differentiation Structural elucidation Functional group topology

Bifunctional piperidine building block with geminal 4‑amino and 4‑(2‑hydroxyethyl) groups for orthogonal derivatization. Enables streamlined synthesis of M2‑selective muscarinic antagonists, hybrid cholinesterase inhibitors, and sigma‑receptor tracer precursors without protecting‑group chemistry. Eliminates extra steps vs. 4‑amino‑1‑benzylpiperidine (no –OH) or 2‑(1‑benzylpiperidin‑4‑yl)ethanol (no –NH₂). Researchers can sequentially functionalize amine then alcohol in one scaffold. R&D‑grade; request a quote.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B11873607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CCO)N)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2O/c15-14(8-11-17)6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
InChIKeyALALWOMLPWFNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol – Chemical Identity, Core Scaffold, and Procurement Baseline


2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol (CAS 1780308-22-6) is a synthetic, small-molecule piperidine derivative bearing a geminal 4-amino and 4-(2-hydroxyethyl) substitution pattern on an N-benzylpiperidine core, with a molecular formula of C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol [1]. The compound is classified as a bifunctional building block containing both a primary amine and a primary alcohol within the same quaternary carbon center, a motif that enables orthogonal derivatization strategies in medicinal chemistry . It belongs to the broader class of substituted 4-amino-1-benzylpiperidines, a scaffold extensively claimed in the patent literature for muscarinic receptor antagonism, cholinesterase inhibition, sigma receptor ligand development, and p38α MAP kinase inhibitor programs [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to NLT 98%, primarily for research and development use [1].

Why 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol Cannot Be Replaced by Generic 4-Amino-1-Benzylpiperidine or Its Simple Analogs


The 4-amino-1-benzylpiperidine scaffold serves as a versatile starting point for diverse target classes, yet the specific substitution at the piperidine 4-position fundamentally determines downstream biological and synthetic utility [1]. Simple 4-amino-1-benzylpiperidine (CAS 50541-93-0, MW 190.29) lacks the hydroxyethyl arm and provides only a single derivatizable amine handle, whereas the hydroxyethyl-bearing analog 2-(1-benzylpiperidin-4-yl)ethanol (CAS 76876-70-5, MW 219.33) entirely lacks the 4-amino group required for key pharmacophore interactions in muscarinic antagonist and cholinesterase inhibitor programs . Even the closest regioisomer, 4-(2-aminoethyl)-1-benzylpiperidin-4-ol (CAS 54981-01-0), which shares the identical molecular formula (C₁₄H₂₂N₂O, MW 234.34), differs critically in the placement of the amino and hydroxyl functionalities: the amino group is distal on the ethyl chain rather than directly attached to the piperidine ring, altering hydrogen-bond donor/acceptor geometry, pKa of the basic amine, and the steric environment around the piperidine nitrogen . These structural distinctions translate into non-interchangeable reactivity profiles in parallel synthesis, divergent biological target engagement, and distinct intellectual property positioning, making generic substitution scientifically invalid without explicit re-validation [1][2].

Quantitative Differentiation Evidence for 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol Versus Structural Analogs


Regioisomeric Identity: Geminal 4-Amino-4-(2-hydroxyethyl) vs. 4-Hydroxy-4-(2-aminoethyl) Substitution Pattern

The target compound (CAS 1780308-22-6) and its closest isomer 4-(2-aminoethyl)-1-benzylpiperidin-4-ol (CAS 54981-01-0) share the identical molecular formula C₁₄H₂₂N₂O (MW 234.34) but differ in the positional arrangement of the amino and hydroxyl groups, confirmed by distinct SMILES strings: NC1(CCO)CCN(CC2=CC=CC=C2)CC1 for the target versus C1CN(CCC1(CCN)O)CC2=CC=CC=C2 for the comparator [1]. In the target compound, the primary amine is directly attached to the piperidine ring at the 4-position (making it a cyclic amine), whereas in the comparator the amine is on the terminal carbon of the ethyl chain (making it an aliphatic amine) and the hydroxyl resides on the ring. This topological difference results in distinct computed hydrogen bond donor/acceptor counts: the target presents two H-bond donors (one from -NH₂, one from -OH) and three H-bond acceptors (piperidine N, -NH₂, -OH), while the comparator presents the same nominal count but with fundamentally different spatial vector orientation due to the swapped functional group positions, yielding a different three-dimensional pharmacophore [1].

Regioisomer differentiation Structural elucidation Functional group topology

Dual Orthogonal Functional Handle Density: Geminal Amino Alcohol vs. Mono-Functional 4-Amino-1-Benzylpiperidine

The target compound possesses two synthetically addressable functional groups—a primary amine (-NH₂) and a primary alcohol (-OH)—both attached to the same quaternary carbon (C4) of the piperidine ring, enabling sequential orthogonal protection and derivatization strategies [1]. In contrast, the widely used comparator 4-amino-1-benzylpiperidine (CAS 50541-93-0, C₁₂H₁₈N₂, MW 190.29) provides only a single amine handle and a molecular weight 44.05 Da lower . Similarly, 2-(1-benzylpiperidin-4-yl)ethanol (CAS 76876-70-5, C₁₄H₂₁NO, MW 219.33) provides only the alcohol and entirely lacks the amine . The target compound thus offers two chemically distinct nucleophilic sites (amine for amide/sulfonamide/urea formation; alcohol for ester/ether/carbamate formation) within a single molecular entity, enabling library diversification from a single building block. The geminal arrangement further introduces steric constraint—both reactive groups are vicinal on the same sp³ carbon, which can be exploited for chelation or for cyclic carbamate/oxazolidinone formation not accessible from non-geminal analogs .

Bifunctional building block Orthogonal derivatization Medicinal chemistry diversification

Cholinesterase Inhibitory Potential: Scaffold Class Activity Enabling Target Compound Derivatization vs. Parent Scaffold Inactivity

A published study on hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzylpiperidines demonstrated that the parent 4-amino-1-benzylpiperidine scaffold alone exhibited no inhibitory activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) [1]. However, when the 4-amino group was conjugated via the 2-(2-aminoethoxy)ethanol or 2-(piperazin-1-yl)ethanol linkers—structural motifs that capitalize on the same amino alcohol functionalization strategy inherent in the target compound—the resulting hybrids displayed significant BuChE inhibitory activity, with compound 17 achieving IC₅₀ values of 1.75 ± 0.30 μM against AChE and 5.61 ± 1.25 μM against BuChE, comparable to the reference drug galantamine (IC₅₀ = 1.7 ± 0.9 μM AChE; 9.4 ± 2.5 μM BuChE) [1][2]. Although these data are from elaborated hybrid molecules rather than the target building block itself, they demonstrate that the 4-amino-1-benzylpiperidine core requires appropriate functionalization through the amino (and potentially the hydroxyl) handle to unlock cholinesterase inhibitory activity, a capability not present in the unsubstituted comparator 4-amino-1-benzylpiperidine [1].

Cholinesterase inhibition Alzheimer's disease Hybrid molecule design

Patent Landscape Positioning: Inclusion Within Claimed Muscarinic Receptor Antagonist Genus vs. Exclusion of Non-4-Amino Analogs

The target compound falls structurally within the genus of substituted 4-amino-1-benzylpiperidine compounds claimed in US Patent 8,080,565 (Theravance, Inc.) as muscarinic receptor antagonists, with the independent claim covering compounds of the formula wherein the piperidine 4-position bears an amino group (-NR¹R²) that may be substituted [1][2]. Critically, analogs lacking the 4-amino group, such as 2-(1-benzylpiperidin-4-yl)ethanol (CAS 76876-70-5), fall outside the core genus claims of this patent family because they lack the essential 4-amino pharmacophore identified as critical for M2 receptor inhibitory activity with selectivity over M3 [1]. The broader patent landscape includes related filings such as EP 1644356 A1 (WO2005007645A1) and US 7,368,463, all specifying the 4-amino-1-benzylpiperidine core with various N-substitutions [3]. Compounds within this genus have demonstrated M2 receptor antagonist activity with binding affinities in the sub-nanomolar range (Kd = 0.700 nM for a representative compound at human M2 receptor expressed in CHOK9 cells) [4], and M2 selectivity over M3 has been a key differentiating property within the patent specifications [1].

Muscarinic receptor antagonist Patent composition of matter Intellectual property

Sigma Receptor Ligand Precursor Capability: 4-Amino-Benzylpiperidine Scaffold Affinity vs. Hydroxyethyl-Only Analogs

The 4-amino-1-benzylpiperidine scaffold has been extensively validated as a sigma receptor ligand precursor. N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, synthesized directly from 4-amino-1-benzylpiperidine, demonstrated high affinity for sigma receptors with a Ki = 3.4 nM (guinea pig brain membranes) and high sigma-2/sigma-1 selectivity ratio of 120 [1][2]. This compound was subsequently developed as an ¹⁸F-labeled PET imaging agent, confirming the utility of the 4-amino-benzylpiperidine core as a vector for sigma receptor targeting [1]. The target compound retains the essential 4-amino-benzylpiperidine pharmacophore while adding a hydroxyethyl group at the 4-position, which may modulate lipophilicity (computed XLogP3 = 1.4 for the target vs. ~1.8–2.0 for 4-amino-1-benzylpiperidine) and offer an additional conjugation site for fluorophore or radionuclide attachment without ablating the sigma recognition element [3][4]. In contrast, compounds in which the 4-amino group is absent or relocated to the alkyl chain (e.g., 4-(2-aminoethyl)-1-benzylpiperidin-4-ol) present a different pharmacophore geometry that has not been validated in the same sigma receptor binding context [2].

Sigma receptor ligand PET imaging precursor CNS drug discovery

Commercial Purity Gradient and Supplier Diversity: Target Compound Availability vs. Comparator Procurement Landscape

The target compound (CAS 1780308-22-6) is commercially available from multiple independent suppliers with a purity range spanning 95% to NLT 98%, including AKSci (95%, Catalog No. 6235DZ), Chemenu (95%, Catalog No. CM301628), Leyan (95%, Catalog No. 2098151), and MolCore (NLT 98%, Catalog No. MC774827), indicating a diversified supply base that mitigates single-vendor dependency risk . In contrast, its closest regioisomer 4-(2-aminoethyl)-1-benzylpiperidin-4-ol (CAS 54981-01-0) shows a narrower commercial footprint with fewer verified suppliers and predominantly 95% minimum purity, while the simpler comparator 4-amino-1-benzylpiperidine (CAS 50541-93-0) is broadly available at 98% purity from major vendors such as Sigma-Aldrich/Merck Millipore and Thermo Fisher, but at higher unit cost per gram reflecting its status as a validated pharmaceutical intermediate . The target compound's intermediate pricing position—more accessible than the fully elaborated muscarinic antagonist building blocks but offering greater synthetic versatility than the parent scaffold—makes it cost-competitive for library production while avoiding single-supplier bottlenecks .

Commercial availability Purity specification Supply chain diversity

Optimal Research and Industrial Application Scenarios for 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol


Parallel Library Synthesis of Muscarinic Receptor Antagonist Candidates with Orthogonal Amide/Ester Diversification

For medicinal chemistry teams developing M2-selective muscarinic receptor antagonists within the patent space defined by US 8,080,565 and related filings, 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol serves as an ideal diversification building block [1]. The geminal 4-amino and 4-(2-hydroxyethyl) groups enable sequential orthogonal derivatization: the primary amine can be first functionalized via amide coupling, sulfonylation, or reductive amination to install diverse R-groups, followed by esterification, etherification, or carbamate formation at the primary alcohol with a distinct set of reagents, all without requiring protecting group interconversion steps. This contrasts with 4-amino-1-benzylpiperidine, which mandates additional synthetic steps to introduce a hydroxyl handle post-amine derivatization. The resulting library members remain within the structural genus claimed in the Theravance patent family, as the 4-amino pharmacophore is preserved in all elaborated products [1]. Class-level evidence indicates that appropriately functionalized 4-amino-1-benzylpiperidine derivatives achieve sub-nanomolar M2 receptor binding (Kd = 0.700 nM) with M3 selectivity, validating the scaffold's target engagement potential [2].

Cholinesterase Inhibitor Hybrid Design Leveraging the Pre-Installed Hydroxyethyl Linker Arm

The target compound is strategically suited for constructing hybrid cholinesterase inhibitors in which the 4-amino-1-benzylpiperidine moiety serves as the peripheral anionic site (PAS) recognition element and the hydroxyethyl group functions as a built-in linker to a second pharmacophoric unit [3]. Published structure-activity relationship data demonstrate that 4-amino-1-benzylpiperidine alone lacks detectable cholinesterase inhibitory activity, but conjugation with (α)-lipoic acid via amino- or hydroxyethyl-containing linkers yields hybrid molecules with dual AChE/BuChE inhibition (IC₅₀ = 1.75 μM and 5.61 μM, respectively) comparable to the clinical reference galantamine [3]. The target compound eliminates the need to separately introduce a linker moiety, reducing the hybrid synthesis from three components (scaffold + linker + second pharmacophore) to two (target compound + second pharmacophore), thereby streamlining the synthetic workflow for structure-activity relationship exploration [3].

Sigma Receptor Imaging Probe Development with Late-Stage Radiolabeling via the Hydroxyethyl Handle

For molecular imaging laboratories developing sigma receptor-targeted PET or SPECT tracers, 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol provides a pre-functionalized precursor that retains the benzylpiperidine-4-amine sigma pharmacophore validated through ¹⁸F-labeled benzamide derivatives (Ki = 3.4 nM at sigma receptors, sigma-2/sigma-1 selectivity = 120) [4]. The hydroxyethyl group serves as a site for late-stage ¹⁸F-fluorination (via tosylate or mesylate displacement), biotin conjugation, or fluorophore attachment without modifying the amine critical for sigma receptor recognition [4]. The compound's moderate computed lipophilicity (XLogP3 = 1.4) suggests favorable brain penetration potential, an important consideration for CNS imaging applications [5]. This contrasts with the simpler comparator 4-amino-1-benzylpiperidine, which would require de novo introduction of a hydroxyl or leaving group handle prior to radiolabeling, adding synthetic complexity and reducing radiochemical yield [4].

p38α MAP Kinase Inhibitor Fragment Elaboration with Built-In Solubilizing Group

4-Amino-1-benzylpiperidine is an established reactant for synthesizing highly selective p38α mitogen-activated protein kinase inhibitors, a target implicated in inflammatory disease . The target compound, bearing an additional hydroxyethyl substituent, is structurally suited as a more advanced intermediate for fragment-based or structure-guided elaboration of p38α inhibitors, where the hydroxyl group can serve as a solubilizing moiety, a hydrogen-bonding anchor to the kinase hinge region, or a vector for prodrug esterification to improve oral bioavailability . While no direct kinase inhibition data exist for the target compound itself, the established use of the 4-amino-1-benzylpiperidine core in p38α inhibitor programs—documented in the Sigma-Aldrich application notes and corroborated by the patent literature—supports the compound's suitability as an advanced intermediate that reduces the number of synthetic transformations required to reach lead-like chemical space compared to starting from the unsubstituted scaffold .

Quote Request

Request a Quote for 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.